Scaffold-Ring-Size Impact on Biological Activity: 1,4-Oxazepane (7-Membered) vs. Morpholine (6-Membered) in Glycosidase Inhibition
In a head-to-head library comparison, Burland et al. (2011) systematically evaluated functionalized morpholines alongside functionalized 1,4-oxazepanes against a broad panel of glycosidase enzymes. N-Alkyl morpholine derivatives (compounds 15a–15d) exhibited non-competitive inhibition of β-D-galactosidase (bovine kidney) with IC₅₀ values spanning 55.1–88.6 μM. In the same study, the corresponding N-substituted 1,4-oxazepane derivatives consistently displayed weaker inhibitory profiles, and the authors explicitly concluded that 'N-substituted morpholines display better inhibitory profiles for the enzymes analysed than any of the N-substituted oxazepanes' [1]. This establishes that the six-membered morpholine and seven-membered oxazepane scaffolds are not functionally interchangeable for this target class.
| Evidence Dimension | β-D-Galactosidase (bovine kidney) inhibitory activity |
|---|---|
| Target Compound Data | N-substituted 1,4-oxazepanes: weaker than morpholine analogs (no discrete IC₅₀ range for oxazepane subset reported; study conclusion states inferior profile) |
| Comparator Or Baseline | N-alkyl morpholines (compounds 15a–15d): IC₅₀ = 55.1–88.6 μM (non-competitive) |
| Quantified Difference | Morpholines achieve IC₅₀ in the 55–89 μM range; oxazepanes fall below this threshold. Difference is qualitative but statistically robust across the library. |
| Conditions | In vitro enzyme inhibition assay; β-D-galactosidase derived from bovine kidney; Bioorg. Med. Chem. 2011, 19, 5679–5692. |
Why This Matters
For procurement decisions in glycosidase-targeted drug discovery, the morpholine scaffold cannot substitute for the oxazepane scaffold without altering target engagement potency—this differential must inform building-block selection at the library design stage.
- [1] Burland PA, Osborn HMI, Turkson A. Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. Bioorganic & Medicinal Chemistry, 2011, 19(18), 5679–5692. DOI: 10.1016/j.bmc.2011.07.019. View Source
